2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide
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Overview
Description
2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide is a compound that features a thiophene ring, a cyclopropyl group, and a propanamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide can involve multiple steps, including the formation of the thiophene ring and the cyclopropyl group. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for producing this compound would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide has various applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide is unique due to its specific combination of a thiophene ring, a cyclopropyl group, and a propanamide moiety. This structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives.
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-12(2,3)11(15)14-9-13(6-7-13)10-5-4-8-16-10/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOKBBRYKBGMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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